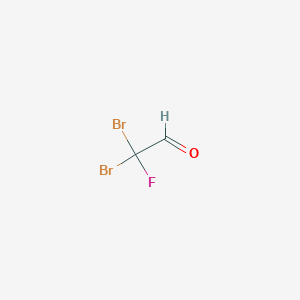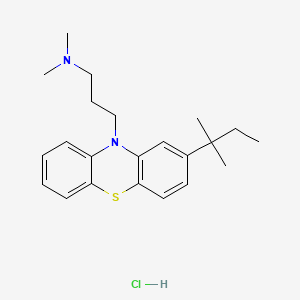
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with a dimethylaminopropyl group and a dimethylpropyl group, making it a unique entity in its class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The introduction of the dimethylaminopropyl group and the dimethylpropyl group is achieved through substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet pharmaceutical standards.
化学反应分析
Types of Reactions
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazines.
科学研究应用
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets:
Receptor Binding: The compound binds to dopamine receptors, inhibiting dopamine activity, which is crucial for its antipsychotic effects.
Pathways Involved: It affects neurotransmitter pathways, particularly those involving dopamine and serotonin, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic with a similar mechanism of action.
Uniqueness
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazines. Its structure allows for specific receptor interactions, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
63834-05-9 |
|---|---|
分子式 |
C22H31ClN2S |
分子量 |
391.0 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-[2-(2-methylbutan-2-yl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2S.ClH/c1-6-22(2,3)17-12-13-21-19(16-17)24(15-9-14-23(4)5)18-10-7-8-11-20(18)25-21;/h7-8,10-13,16H,6,9,14-15H2,1-5H3;1H |
InChI 键 |
KDQYKOUUVSPPPI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


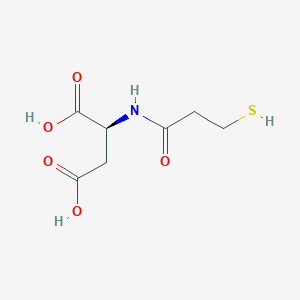

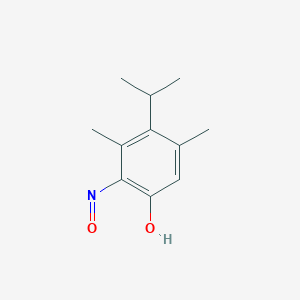
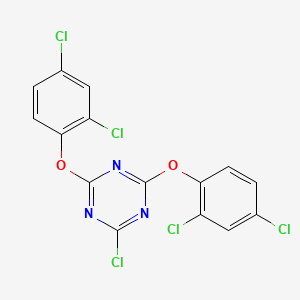
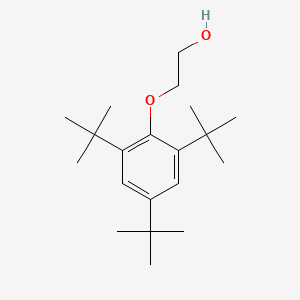

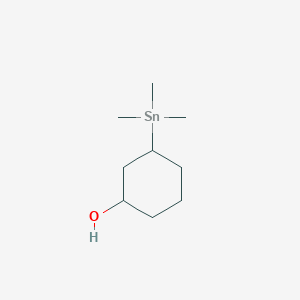
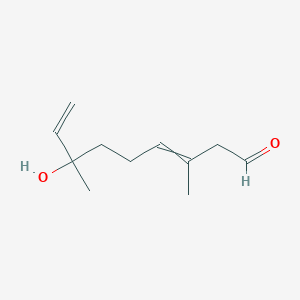
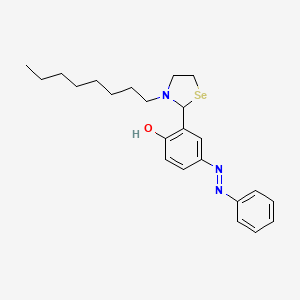


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
